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molecular formula C20H27N3O2 B8448749 1-isopropyl-5-methyl-2-oxo-N-(piperidin-4-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

1-isopropyl-5-methyl-2-oxo-N-(piperidin-4-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Cat. No. B8448749
M. Wt: 341.4 g/mol
InChI Key: OIZLHSIEAALTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964727B2

Procedure details

A solution of tert-butyl 4-({[(1-isopropyl-5-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}methyl)piperidine-1-carboxylate (15.0 g, 32.6 mmol, step 3) in 10% hydrogen chloride in methanol was stirred at room temperature for 12 h. Then, the solvent was removed in vacuo to give the title compound as hydrochloride salt. This salt was poured onto saturated aqueous sodium hydrogen carbonate solution (500 mL), and the aqueous layer was extracted with dichloromethane (500 mL×5). The combined organic layer was dried over magnesium sulfate and sodium sulfate, and concentrated in vacuo. The residue was chromatographed on a column of aminopropyl silica gel eluting with methanol/dichloromethane (1:10) to give 10.3 g (92%) of the title compound as a pale yellow amorphous.
Name
tert-butyl 4-({[(1-isopropyl-5-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}methyl)piperidine-1-carboxylate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:13]2[C:8](=[C:9]([CH3:14])[CH:10]=[CH:11][CH:12]=2)[CH:7]=[C:6]([C:15]([NH:17][CH2:18][CH:19]2[CH2:24][CH2:23][N:22](C(OC(C)(C)C)=O)[CH2:21][CH2:20]2)=[O:16])[C:5]1=[O:32])([CH3:3])[CH3:2]>Cl.CO>[CH:1]([N:4]1[C:13]2[C:8](=[C:9]([CH3:14])[CH:10]=[CH:11][CH:12]=2)[CH:7]=[C:6]([C:15]([NH:17][CH2:18][CH:19]2[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)=[O:16])[C:5]1=[O:32])([CH3:3])[CH3:2]

Inputs

Step One
Name
tert-butyl 4-({[(1-isopropyl-5-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}methyl)piperidine-1-carboxylate
Quantity
15 g
Type
reactant
Smiles
C(C)(C)N1C(C(=CC2=C(C=CC=C12)C)C(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(C(=CC2=C(C=CC=C12)C)C(=O)NCC1CCNCC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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